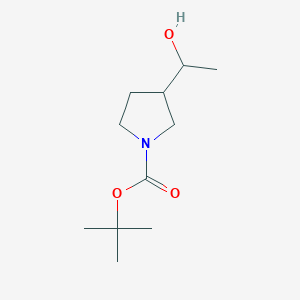
Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is a biochemical reagent . It is also known as (S)-3-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER . Its molecular formula is C10H19NO3 .
Molecular Structure Analysis
The molecular structure of Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is defined by its molecular formula, C10H19NO3 . The average mass is 201.263 Da and the monoisotopic mass is 201.136490 Da .Applications De Recherche Scientifique
Synthesis and Characterization
Enantioselective Synthesis : Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate is used in enantioselective synthesis. For instance, it has been utilized in the efficient synthesis of chiral pyrrolidines, demonstrating its significance in asymmetric nitrile anion cyclization processes (Chung et al., 2005).
Synthesis of Piperidine Derivatives : This compound is involved in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring, highlighting its versatility in creating complex organic structures (Moskalenko & Boev, 2014).
Crystal Structure Analysis : It has been used in studies involving crystal structure analysis, such as the characterization of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate (Naveen et al., 2007).
Chemical Transformations and Reactions
Singlet Oxygen Reactions : Research has demonstrated its involvement in reactions with singlet oxygen, leading to the formation of pyrrole precursors, which are valuable in various synthetic applications (Wasserman et al., 2004).
Continuous Flow Synthesis : The compound is used in the one-step continuous flow synthesis of pyrrole-3-carboxylic acid derivatives. This highlights its utility in modern, efficient chemical synthesis techniques (Herath & Cosford, 2010).
Synthesis of Schiff Base Compounds : It serves as a precursor in the synthesis of Schiff base compounds, showing its role in creating a variety of chemical entities (Çolak et al., 2021).
Propriétés
IUPAC Name |
tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQVQGZTFXIGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(C1)C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

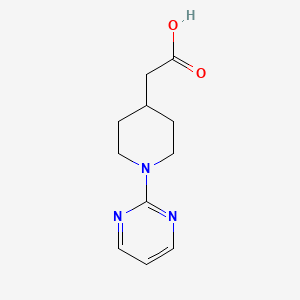
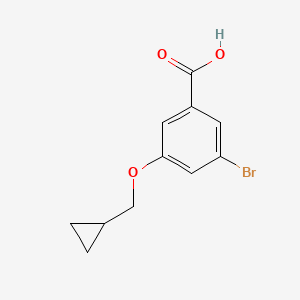
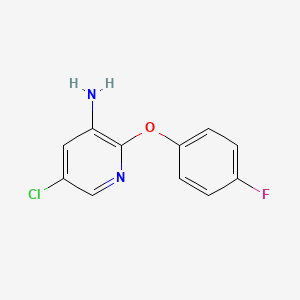
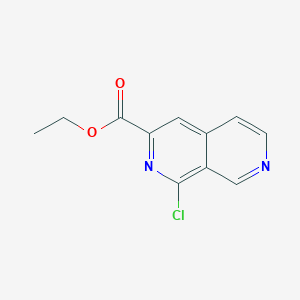
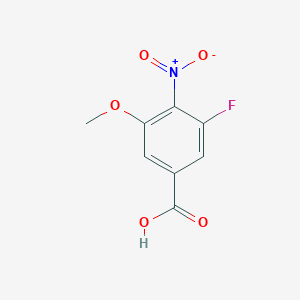
![1-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B1400276.png)
![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B1400277.png)
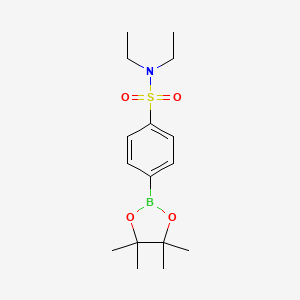
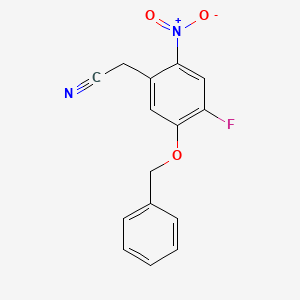
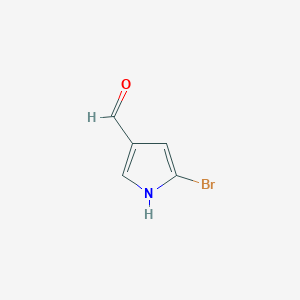
![5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1400287.png)
![2-Methyl-2,6-diazaspiro[3.3]heptane](/img/structure/B1400288.png)
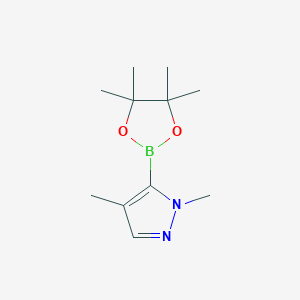
![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400291.png)